5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid is an organic compound with a molecular formula of C11H12ClNO3 This compound is characterized by the presence of a chlorophenyl group attached to an amino group, which is further connected to a pentanoic acid chain with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and glutaric anhydride.
Reaction: The 3-chloroaniline undergoes a nucleophilic substitution reaction with glutaric anhydride in the presence of a suitable solvent such as dichloromethane.
Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid: Similar structure with a different position of the chlorine atom.
5-[(3-Bromophenyl)amino]-5-oxopentanoic acid: Similar structure with a bromine atom instead of chlorine.
5-[(3-Methylphenyl)amino]-5-oxopentanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit distinct reactivity compared to its analogs.
Properties
IUPAC Name |
5-(3-chloroanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGZUZWYWFERNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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